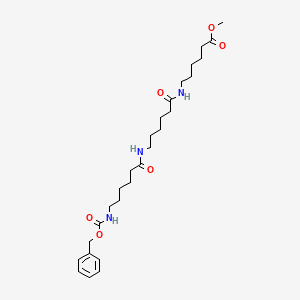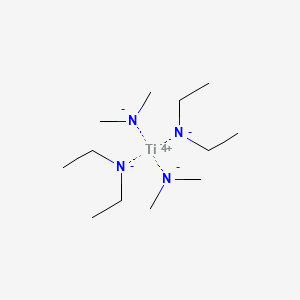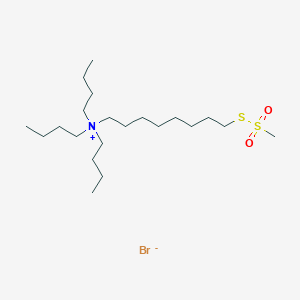
8-(Tributylammonium)octyl Methanethiosulfonate Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-(Tributylammonium)octyl Methanethiosulfonate Bromide involves several steps. The synthetic route typically includes the reaction of octyl methanethiosulfonate with tributylamine in the presence of a brominating agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .
Chemical Reactions Analysis
8-(Tributylammonium)octyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-(Tributylammonium)octyl Methanethiosulfonate Bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Tributylammonium)octyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets. The compound can modify proteins by reacting with thiol groups, leading to changes in protein structure and function . This modification can affect various cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
8-(Tributylammonium)octyl Methanethiosulfonate Bromide can be compared with other similar compounds, such as:
Octyl Methanethiosulfonate: Lacks the tributylammonium group, making it less effective in certain applications.
Tributylammonium Methanethiosulfonate: Lacks the octyl group, affecting its solubility and reactivity.
Methanethiosulfonate Bromide: A simpler compound with different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provide specific reactivity and solubility characteristics .
Properties
Molecular Formula |
C21H46BrNO2S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
tributyl(8-methylsulfonylsulfanyloctyl)azanium;bromide |
InChI |
InChI=1S/C21H46NO2S2.BrH/c1-5-8-17-22(18-9-6-2,19-10-7-3)20-15-13-11-12-14-16-21-25-26(4,23)24;/h5-21H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LCJYIDRJFWBIJF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCCCCCCSS(=O)(=O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


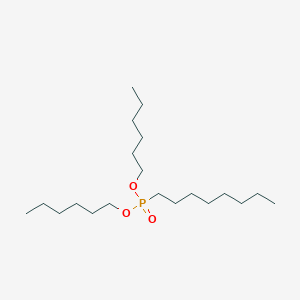
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)
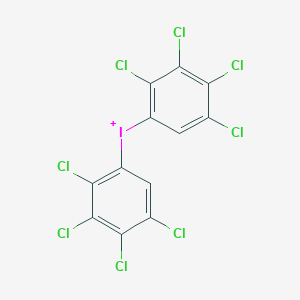

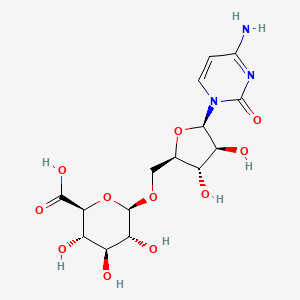
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)

![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
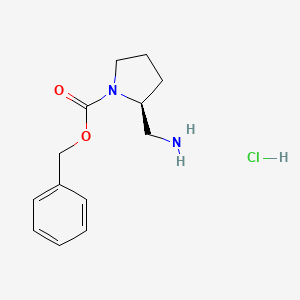
![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)
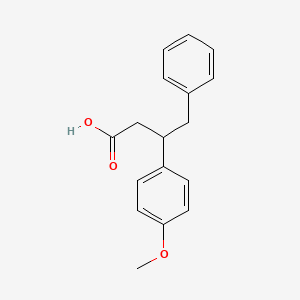
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
